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Chemical Stability and Reactivity

Phenyl fluorosulfate is notably stable under physiological conditions but undergoes a specific, facile

fluoride-sulfur exchange reaction. The table below summarizes its key reactivity characteristics:

Property / Aspect Description

General Stability Stable in aqueous solutions near neutral pH and in the presence of

nucleophilic amino acids (e.g., Lys, Ser, Thr, Tyr) [1].

Fluoride Exchange Undergoes ultrafast isotopic exchange with fluoride anions ( [1]).

Computational
Barrier

Low calculated energy barrier for fluoride exchange: ΔG‡ = 10.5 kcal mol⁻¹ (in
acetonitrile) [1].

Experimental Barrier Low experimental enthalpy of activation for fluoride exchange: ΔH‡ = 11.3 kcal
mol⁻¹ [1].

Reaction with
Nucleophiles

High barrier for reaction with amines/alcohols (e.g., ΔG‡ with MeNH₂ = 23.2
kcal mol⁻¹), making it inert to these under mild conditions [1].

Experimental Protocol for Fluoride Exchange Kinetics
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A key method to study phenyl fluorosulfate reactivity is the ¹⁹F-NMR Time-Dependent Saturation

Transfer (TDST) experiment, which measures the rate of fluoride exchange [1].
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Sample Preparation

TDST-NMR Measurement

Data Analysis

Prepare Solution
PhOSO₂F + n-Bu₄N⁺FHF⁻

in MeCN-d₃

Load into
NMR Tube

Irradiate F⁻ signal
at -150 ppm

Transfer

Measure Saturation Transfer
on PhOSO₂F signal

Record Magnetization (Mᵢ)
vs Saturation Time (T_Sᵢ)

Plot Mᵢ vs T_Sᵢ

(Fit exponential decay)

Dataset

Determine
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Determine
Pseudo-First Order Rate Constant (k_obs)

Calculate Second-Order Rate Constant
(k₂ = k_obs / [F⁻])

Click to download full resolution via product page

Experimental workflow for measuring fluoride exchange kinetics via TDST-NMR.

Factors Influencing the Fluoride Exchange

Research indicates that the fluoride exchange rate is highly dependent on the solvent, fluoride source, and

counterion [1]. The following diagram illustrates these key relationships and the proposed reaction

mechanism.
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Reaction Mechanism

Reactants
PhOSO₂F + ¹⁸F⁻

Pentacoordinated
Ate-Complex Intermediate

Products
PhOSO₂¹⁸F + F⁻

Solvent
(Polar aprotic preferred)

Fluoride Source
('Naked' F⁻ most effective)

Counterion
(TAS⁺ and TMA⁺ are good)

Click to download full resolution via product page

Key factors affecting fluoride exchange rate and the proposed reaction mechanism.

Solvent: The reaction requires polar aprotic solvents like MeCN, DMF, DMSO, or NMP [1].

Fluoride Source: "Naked" fluoride (e.g., TBAF) is much more effective than bifluoride (FHF⁻) or other
complexed forms [1].

Counterion: Tris(dimethylamino)sulfonium (TAS⁺) and tetramethylammonium (TMA⁺) cations
facilitate a faster exchange rate [1].

Application Note

The unique stability and reactivity profile of phenyl fluorosulfate makes it particularly valuable in two

advanced fields:

Radiochemistry: Its fast fluoride exchange at room temperature is exploited for synthesizing PET
radiotracers with fluorine-18, enabling novel imaging agents [1].
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Covalent Drug Design: The aryl fluorosulfate group can selectively target specific lysine or tyrosine

residues in proteins, facilitating the creation of covalent inhibitors with prolonged effects [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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